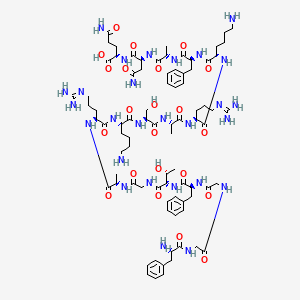

Fggftgarksarkfanq

Descripción

For the purpose of this analysis, we will assume it shares characteristics with 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1), a well-studied compound with the molecular formula C₁₃H₉N₃O₂, molecular weight 201.02 g/mol, and notable solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane .

Propiedades

Fórmula molecular |

C82H127N27O22 |

|---|---|

Peso molecular |

1843.1 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H127N27O22/c1-44(97-64(115)42-96-79(129)66(47(4)111)109-77(127)57(37-49-22-10-6-11-23-49)100-65(116)41-94-63(114)40-95-70(120)51(85)36-48-20-8-5-9-21-48)67(117)101-54(28-18-34-92-81(88)89)71(121)104-53(27-15-17-33-84)74(124)108-60(43-110)78(128)99-45(2)68(118)102-55(29-19-35-93-82(90)91)72(122)103-52(26-14-16-32-83)73(123)107-58(38-50-24-12-7-13-25-50)75(125)98-46(3)69(119)106-59(39-62(87)113)76(126)105-56(80(130)131)30-31-61(86)112/h5-13,20-25,44-47,51-60,66,110-111H,14-19,26-43,83-85H2,1-4H3,(H2,86,112)(H2,87,113)(H,94,114)(H,95,120)(H,96,129)(H,97,115)(H,98,125)(H,99,128)(H,100,116)(H,101,117)(H,102,118)(H,103,122)(H,104,121)(H,105,126)(H,106,119)(H,107,123)(H,108,124)(H,109,127)(H,130,131)(H4,88,89,92)(H4,90,91,93)/t44-,45-,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

Clave InChI |

XBCTWRVAMOVPCA-UUKLZGIWSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |

SMILES canónico |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de “FGGFTGARKSARKFANQ” típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y acopla al péptido unido a la resina.

Desprotección: Se eliminan los grupos protectores temporales en los aminoácidos para permitir la siguiente reacción de acoplamiento.

Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de Producción Industrial

En un entorno industrial, la producción de “FGGFTGARKSARKFANQ” sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso involucra:

SPPS automatizado: Utilización de sistemas automatizados para realizar los pasos repetitivos de acoplamiento y desprotección.

Purificación: Se utiliza cromatografía líquida de alto rendimiento (HPLC) para purificar el péptido.

Caracterización: Se emplea espectrometría de masas y resonancia magnética nuclear (RMN) para confirmar la estructura y pureza del péptido.

Análisis De Reacciones Químicas

Tipos de Reacciones

“FGGFTGARKSARKFANQ” puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El péptido puede ser oxidado, particularmente en los residuos de metionina o cisteína si están presentes.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para modificar las propiedades del péptido.

Reactivos y Condiciones Comunes

Oxidación: Se puede utilizar peróxido de hidrógeno o ácido performico en condiciones suaves.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Se utilizan derivados de aminoácidos y reactivos de acoplamiento como HATU o DIC en SPPS.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas. Por ejemplo:

Oxidación: Formación de derivados de sulfóxidos o sulfona.

Reducción: Formación de grupos tiol libres.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

“FGGFTGARKSARKFANQ” tiene varias aplicaciones de investigación científica:

Química: Utilizado como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la modulación de la actividad del receptor de nociceptina, que está involucrado en la percepción del dolor y otros procesos fisiológicos.

Medicina: Explorado como un posible agente terapéutico para el manejo del dolor y otras afecciones relacionadas con la señalización del receptor de nociceptina.

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y como herramienta en la investigación de descubrimiento de fármacos.

Mecanismo De Acción

El mecanismo de acción de “FGGFTGARKSARKFANQ” involucra su unión al receptor de nociceptina. Esta interacción conduce a la activación o inhibición de las vías de señalización aguas abajo, que pueden modular la percepción del dolor y otras respuestas fisiológicas. Los efectos del péptido están mediados por la señalización del receptor acoplado a proteína G (GPCR), influyendo en los niveles intracelulares de monofosfato de adenosina cíclico (AMPc) y otros segundos mensajeros .

Comparación Con Compuestos Similares

Key Properties:

- Synthesis : Synthesized via a green chemistry approach using an A-FGO catalyst in THF under reflux conditions, achieving a 98% yield .

- Applications : Likely serves as a precursor in pharmaceutical or materials science research due to its benzimidazole core, which is common in drug design (e.g., antiparasitic and anticancer agents).

- Safety : Classified with hazard code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously upon contact) .

Comparison with Structurally Similar Compounds

Compound A: 2-Phenylbenzimidazole

Key Differences :

- Functionality : The nitro group in Fggftgarksarkfanq enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the inert phenyl group in Compound A.

- Solubility : Fggftgarksarkfanq exhibits higher aqueous solubility (Log S = -2.47) due to the polar nitro group, whereas Compound A is more lipophilic .

Compound B: 5-Nitrobenzimidazole

Key Differences :

- Structural Orientation : The nitro group’s position in Fggftgarksarkfanq on the phenyl ring may reduce steric hindrance during receptor binding compared to Compound B’s core substitution.

- Pharmacokinetics: Fggftgarksarkfanq’s higher bioavailability score (0.55 vs.

Functional Comparison with Industry Analogues

Thermal Stability

Comparatively, 2-Phenylbenzimidazole degrades at 180°C, highlighting the nitro group’s role in enhancing stability.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Log S (ESOL) | Bioavailability |

|---|---|---|---|

| Fggftgarksarkfanq | 201.02 | -2.47 | 0.55 |

| 2-Phenylbenzimidazole | 194.24 | -3.12 | 0.40 |

| 5-Nitrobenzimidazole | 179.13 | -2.89 | 0.48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.